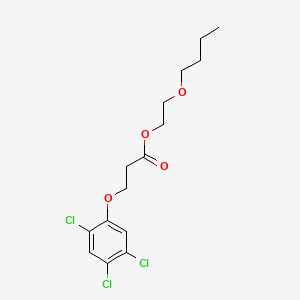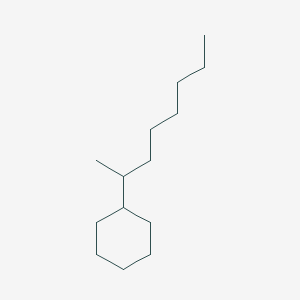![molecular formula C80H84N4O16Rh2 B13818019 Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is a chiral rhodium(II) complex known for its application in asymmetric synthesis. This compound, often referred to by its chemical formula C80H80N4O16Rh2, is used as a catalyst in various organic reactions due to its high regio- and stereoselectivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) typically involves the reaction of rhodium(II) acetate with ®-(-)-1-adamantyl-(N-phthalimido)acetic acid. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is involved in various types of reactions, including:
Oxidation: It can catalyze the oxidation of organic substrates.
Reduction: It is less commonly used in reduction reactions.
Substitution: It facilitates substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used with this compound include diazo compounds, alkenes, and amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of an inert atmosphere .
Major Products
The major products formed from these reactions include cyclopropanes, aziridines, and other complex organic molecules. The high selectivity of the catalyst ensures that the products are formed with high enantiomeric excess .
科学研究应用
Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in asymmetric synthesis and catalysis.
Medicine: Research is ongoing into its use in the synthesis of pharmaceuticals and drug intermediates.
Industry: It is used in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) involves the formation of a rhodium-carbene or rhodium-nitrene intermediate. These intermediates then undergo insertion into C-H or N-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The chiral environment provided by the adamantyl and phthalimido groups ensures high stereocontrol in these reactions .
相似化合物的比较
Similar Compounds
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II): The enantiomer of the compound , used in similar applications but with opposite stereochemistry.
Tetrakis(acetato)dirhodium(II): A simpler rhodium(II) complex used in similar catalytic applications but without the chiral environment.
Uniqueness
The uniqueness of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) lies in its high regio- and stereoselectivity, which is imparted by the chiral adamantyl and phthalimido groups. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial .
属性
分子式 |
C80H84N4O16Rh2 |
|---|---|
分子量 |
1563.3 g/mol |
IUPAC 名称 |
(2R)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium |
InChI |
InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/t4*11?,12?,13?,16-,20?;;/m0000../s1 |
InChI 键 |
PLPQGTNWMBISEW-QFPQWYITSA-N |
手性 SMILES |
C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


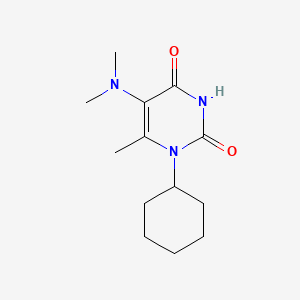
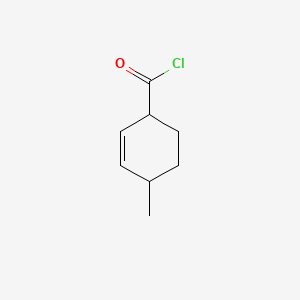
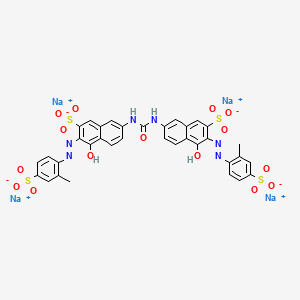
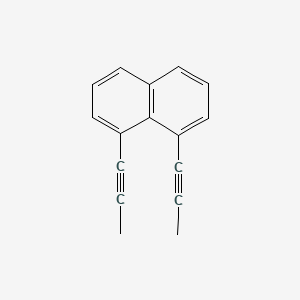
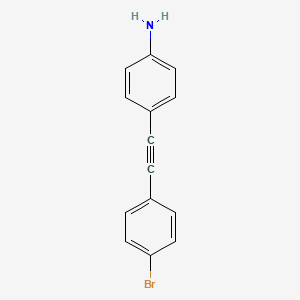
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
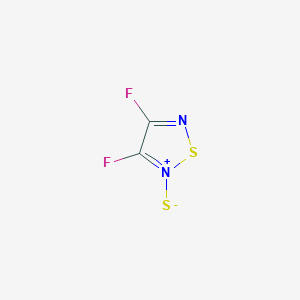
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)
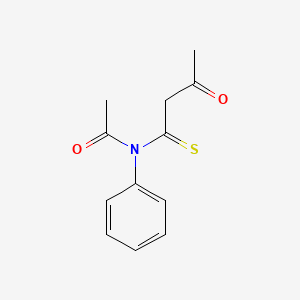
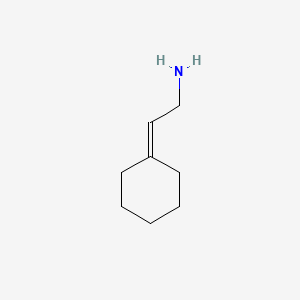
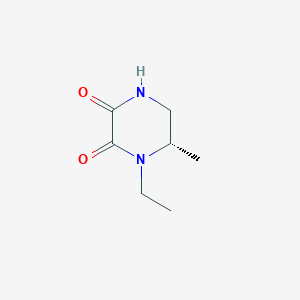
![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
